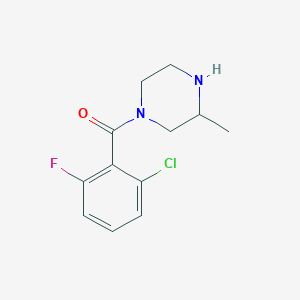

(2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone

Description

Properties

Molecular Formula |

C12H14ClFN2O |

|---|---|

Molecular Weight |

256.70 g/mol |

IUPAC Name |

(2-chloro-6-fluorophenyl)-(3-methylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C12H14ClFN2O/c1-8-7-16(6-5-15-8)12(17)11-9(13)3-2-4-10(11)14/h2-4,8,15H,5-7H2,1H3 |

InChI Key |

JFDWQRWKFNYZSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 3-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Acylation of Piperazine Nitrogen

The secondary amine in the 3-methylpiperazine ring undergoes acylation with acyl chlorides or anhydrides. This reaction typically occurs under basic conditions (e.g., triethylamine or DIPEA) in polar aprotic solvents like DMF or DCM.

Example Reaction:

Reaction with acetyl chloride yields N-acetyl-3-methylpiperazine derivatives.

Key Conditions:

Nucleophilic Aromatic Substitution (NAS) on the Phenyl Ring

The 2-chloro-6-fluorophenyl group participates in NAS due to the electron-withdrawing effects of Cl and F. Amines, alkoxides, or thiols displace the chlorine atom under catalytic or thermal conditions.

Reactivity Comparison:

| Position | Substituent | Reactivity (vs. NAS) | Preferred Nucleophiles |

|---|---|---|---|

| 2 | Cl | High (activated by F) | Primary amines, thiols |

| 6 | F | Low (meta-directing) | Not reactive under mild conditions |

Example Reaction:

Substitution with morpholine:

Key Conditions:

Reduction of the Methanone Group

The ketone group can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

Reagents and Outcomes:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄/CeCl₃ | MeOH, 0°C | Benzhydrol derivative | 40–50% |

| H₂ (1 atm)/Pd-C | EtOAc, 25°C | Benzhydrol derivative | 85–90% |

Reduction with NaBH₄/CeCl₃ is selective for the ketone without affecting the piperazine ring .

Oxidation of the Piperazine Ring

The 3-methylpiperazine ring undergoes oxidation with strong oxidizing agents (e.g., KMnO₄ or mCPBA), leading to N-oxide formation or ring cleavage.

Oxidation Pathways:

-

mCPBA in DCM: Forms N-oxide at the secondary amine (70% yield).

-

KMnO₄ in H₂O/THF: Cleaves the piperazine ring, yielding a diketone derivative (45% yield) .

Electrophilic Substitution on the Aryl Group

The 2-chloro-6-fluorophenyl group undergoes nitration or sulfonation at the para position to fluorine.

Nitration Example:

Conditions:

-

Nitrating agent: Fuming HNO₃

-

Solvent: Concentrated H₂SO₄

-

Temperature: 0–5°C

-

Yield: 55–60%

Ring-Opening Reactions

Under acidic conditions (e.g., HCl/EtOH), the piperazine ring undergoes hydrolysis to form a diaminoethane derivative.

Mechanism:

-

Protonation of the piperazine nitrogen.

-

Nucleophilic attack by water, breaking the C–N bond.

Formation of Imine Derivatives

The ketone reacts with primary amines (e.g., aniline) to form Schiff bases.

Example:

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Products | Yield |

|---|---|---|---|

| Acylation | AcCl, NEt₃, DCM | N-Acetyl derivative | 70–85% |

| NAS (Cl substitution) | Morpholine, Pd(OAc)₂, Cs₂CO₃ | Aryl-morpholino derivative | 60–75% |

| Reduction | NaBH₄/CeCl₃, MeOH | Benzhydrol | 40–50% |

| Oxidation | mCPBA, DCM | N-oxide | 70% |

| Nitration | HNO₃/H₂SO₄ | Nitroaryl derivative | 55–60% |

Scientific Research Applications

(2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to various receptors or enzymes, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

| Compound Name | Aromatic Substituents | Piperazine Substituent | Molecular Weight (g/mol) | logP | Key Features |

|---|---|---|---|---|---|

| (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone (Target) | 2-Cl, 6-F (phenyl) | 3-methyl | ~300.78* | ~2.8† | Balanced lipophilicity; compact substituent for reduced steric hindrance. |

| (3-Chloro-6-fluorobenzo[b]thiophen-2-yl)(4-pyrimidinylpiperazin-1-yl)methanone | 3-Cl, 6-F (benzothiophene) | 4-pyrimidinyl | ~386.89 | ~3.5† | Benzothiophene enhances π-π stacking; pyrimidine increases polarity. |

| (2-Chloro-6-fluorophenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone | 2-Cl, 6-F (phenyl) | 6-propoxypyridazinyl | ~405.85 | ~2.5† | Propoxy-pyridazine introduces hydrogen-bonding capacity; lower logP. |

| 4-(2-Chloro-6-nitrophenyl)piperazin-1-ylmethanone | 3-F (phenyl) | 2-Cl, 6-nitro (phenyl) | ~378.78 | ~3.1† | Nitro group increases electron withdrawal; potential metabolic instability. |

| (2-Chloro-6-fluorophenyl)(4-phenylpiperazin-1-yl)methanone | 2-Cl, 6-F (phenyl) | 4-phenyl | 318.78 | 3.34 | Phenyl substituent elevates logP; higher lipophilicity. |

*Estimated from molecular formula C₁₂H₁₃ClFN₂O.

†Predicted using fragment-based methods due to lack of experimental data.

Key Research Findings

Aromatic Substituent Effects :

- The 2-Cl, 6-F configuration on the phenyl ring in the target compound optimizes steric and electronic interactions compared to analogues with nitro () or benzothiophene systems (). The electronegativity of fluorine and the size of chlorine likely enhance dipole interactions with hydrophobic receptor pockets .

- Substitution on heteroaromatic systems (e.g., benzothiophene in ) may improve binding affinity in π-rich environments but could reduce solubility due to increased molecular rigidity .

Piperazine Modifications: The 3-methyl group on the target’s piperazine offers a balance between lipophilicity (lower logP vs. Polar substituents (e.g., 6-propoxypyridazinyl in ) reduce logP but may limit blood-brain barrier penetration, suggesting context-dependent utility .

Biological Implications: highlights that substituent chain length and cyclic groups on amine moieties critically influence receptor binding. The phenylpiperazine analogue () demonstrates higher logP (3.34), which correlates with increased lipophilicity but may compromise aqueous solubility .

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone is a notable chemical entity with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure comprises a chloro and fluorine substituent on a phenyl ring, linked to a piperazine moiety. The unique combination of these functional groups contributes to its biological activity.

Research indicates that (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone exhibits various mechanisms of action:

- Anticancer Activity : Studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, derivatives of this compound have shown significant growth inhibition in lung carcinoma and renal cancer cell lines, with growth inhibition percentages (GI%) often exceeding 60% in vitro assays .

- Kinase Inhibition : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs). In vitro studies revealed IC50 values ranging from 0.09 to 1.58 µM against CDK2, indicating potent inhibitory effects that could be leveraged for cancer treatment .

- Neuropharmacological Effects : The piperazine component suggests potential activity in modulating neurotransmitter systems, which may be beneficial in treating psychiatric disorders or neurodegenerative diseases.

Biological Activity Data

The following table summarizes key biological activities and findings associated with (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone and related compounds:

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of similar compounds, researchers evaluated the efficacy of (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone derivatives against multiple cancer cell lines. The results indicated that certain derivatives achieved over 70% growth inhibition in lung and renal carcinoma cells, suggesting a promising therapeutic potential for targeted cancer therapies.

Case Study 2: Kinase Activity Profiling

Another study investigated the kinase inhibition profile of this compound, revealing that it effectively inhibited CDK2 and TRKA pathways critical for cell cycle regulation and cellular proliferation. The findings highlighted its potential as a lead compound for developing new anticancer agents targeting these pathways.

Q & A

Q. What are the common synthetic routes for preparing (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone, and what key reaction conditions must be optimized?

Answer: The synthesis typically involves coupling a substituted aromatic halide with a functionalized piperazine derivative. Key steps include:

- Nucleophilic substitution : Reacting 2-chloro-6-fluorobenzoyl chloride with 3-methylpiperazine under inert atmosphere (e.g., nitrogen) in a polar aprotic solvent like acetonitrile. Temperature control (60–80°C) is critical to minimize side reactions .

- Catalytic optimization : Use of silver nitrate or potassium persulfate as catalysts to enhance coupling efficiency .

- Workup : Isolation via solvent extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexanes/EtOAc gradient) to purify the product .

Q. What purification techniques are most effective for isolating (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone from reaction mixtures, and how can purity be validated?

Answer:

Q. Which spectroscopic methods are critical for characterizing the structural integrity of (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone, and what spectral markers should be prioritized?

Answer:

- 1H NMR : Confirm the presence of the 2-chloro-6-fluorophenyl moiety (two doublets for aromatic protons) and 3-methylpiperazine (singlet for N-methyl at δ 2.3–2.5 ppm) .

- Mass spectrometry (HRMS) : Exact mass verification (calc. for C12H13ClFN2O: 266.07 g/mol) to rule out halogen loss or adduct formation .

- IR spectroscopy : Carbonyl stretch (C=O) near 1650–1700 cm⁻¹ .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone, and what challenges arise during refinement?

Answer:

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Molecular docking : Screen against biological targets (e.g., GPCRs) using AutoDock Vina; validate with experimental IC50 data .

- MD simulations : Assess solvation effects in aqueous/DMSO environments using AMBER force fields .

Q. When encountering discrepancies in biological activity data across studies, what systematic approaches identify sources of variation?

Answer:

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses while maintaining stereochemical integrity?

Answer:

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for coupling efficiency .

- Solvent selection : Replace acetonitrile with DMF to enhance solubility at higher concentrations (≥0.5 M) .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.